molecular formula C12H12N2O5 B2395928 5,6,7-trimethoxycinnoline-3-carboxylic Acid CAS No. 224321-91-9

5,6,7-trimethoxycinnoline-3-carboxylic Acid

Cat. No.: B2395928
CAS No.: 224321-91-9
M. Wt: 264.237
InChI Key: GXNRSJNCTYMSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5,6,7-trimethoxycinnoline-3-carboxylic acid involves several steps. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C . This reaction consistently yields the desired compound through a series of intermediate steps. Industrial production methods for this compound are not widely documented, but laboratory synthesis typically follows similar protocols with careful control of reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

5,6,7-trimethoxycinnoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron(III) chloride, hydrazine hydrate, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

5,6,7-trimethoxycinnoline-3-carboxylic acid can be compared to other similar compounds, such as 5,6,7-trimethoxyindole derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 5,6,7-trimethoxyindole derivatives have shown significant antitumor activity, which may not be as pronounced in this compound . This highlights the uniqueness of each compound and its specific applications in research and medicine.

Properties

IUPAC Name

5,6,7-trimethoxycinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-17-9-5-7-6(10(18-2)11(9)19-3)4-8(12(15)16)14-13-7/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNRSJNCTYMSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NN=C(C=C2C(=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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